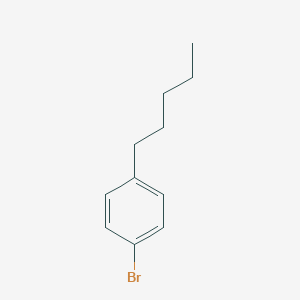
Di-(isobutyl)dimercaptosuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-(isobutyl)dimercaptosuccinate (DIDS) is a chelating agent that has been widely used in scientific research for its ability to bind to heavy metals and remove them from biological systems. DIDS is a derivative of dimercaptosuccinic acid (DMSA), which is a well-known chelating agent used in the treatment of heavy metal poisoning. DIDS has been shown to be more effective than DMSA in removing certain heavy metals, such as cadmium and lead, from biological systems.
Mecanismo De Acción
Di-(isobutyl)dimercaptosuccinate works by binding to heavy metals in biological systems and forming stable complexes that are excreted from the body. The mechanism of action of Di-(isobutyl)dimercaptosuccinate is similar to that of other chelating agents, such as DMSA and ethylenediaminetetraacetic acid (EDTA). Di-(isobutyl)dimercaptosuccinate has been shown to be more effective than DMSA in removing certain heavy metals, such as cadmium and lead, from biological systems.
Biochemical and Physiological Effects:
Di-(isobutyl)dimercaptosuccinate has been shown to have a number of biochemical and physiological effects in biological systems. It has been shown to reduce the levels of heavy metals in the blood and tissues of animals exposed to heavy metals. Di-(isobutyl)dimercaptosuccinate has also been shown to reduce oxidative stress and inflammation caused by heavy metal exposure. In addition, Di-(isobutyl)dimercaptosuccinate has been shown to have a protective effect on the liver and kidneys, which are organs that are particularly susceptible to damage from heavy metal exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Di-(isobutyl)dimercaptosuccinate is its ability to remove heavy metals from biological systems. This makes it a valuable tool for studying the effects of heavy metal exposure on biological systems. However, Di-(isobutyl)dimercaptosuccinate also has some limitations. For example, it can be difficult to administer Di-(isobutyl)dimercaptosuccinate to animals in a controlled manner, and it can be toxic at high doses. In addition, Di-(isobutyl)dimercaptosuccinate may not be effective against all types of heavy metals.
Direcciones Futuras
There are a number of potential future directions for research on Di-(isobutyl)dimercaptosuccinate. One area of research could be the development of new chelating agents that are more effective than Di-(isobutyl)dimercaptosuccinate at removing certain heavy metals. Another area of research could be the use of Di-(isobutyl)dimercaptosuccinate in the treatment of heavy metal poisoning in humans. Finally, research could be focused on understanding the mechanisms of action of Di-(isobutyl)dimercaptosuccinate and other chelating agents, in order to develop new treatments for heavy metal toxicity.
Métodos De Síntesis
The synthesis of Di-(isobutyl)dimercaptosuccinate involves the reaction of isobutyl bromide with sodium dimercaptosuccinate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
Di-(isobutyl)dimercaptosuccinate has been used extensively in scientific research for its ability to chelate heavy metals and remove them from biological systems. It has been used in studies of heavy metal toxicity, as well as in studies of the effects of heavy metals on biological systems. Di-(isobutyl)dimercaptosuccinate has also been used in studies of the mechanisms of action of heavy metals, as well as in studies of the biochemical and physiological effects of heavy metal exposure.
Propiedades
Número CAS |
118908-62-6 |
|---|---|
Nombre del producto |
Di-(isobutyl)dimercaptosuccinate |
Fórmula molecular |
C12H22O4S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
bis(2-methylpropyl) (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C12H22O4S2/c1-7(2)5-15-11(13)9(17)10(18)12(14)16-6-8(3)4/h7-10,17-18H,5-6H2,1-4H3/t9-,10+ |
Clave InChI |
JZBJIXRVUYHAQC-AOOOYVTPSA-N |
SMILES isomérico |
CC(C)COC(=O)[C@@H]([C@@H](C(=O)OCC(C)C)S)S |
SMILES |
CC(C)COC(=O)C(C(C(=O)OCC(C)C)S)S |
SMILES canónico |
CC(C)COC(=O)C(C(C(=O)OCC(C)C)S)S |
Sinónimos |
di-(isobutyl)dimercaptosuccinate DiBDMS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



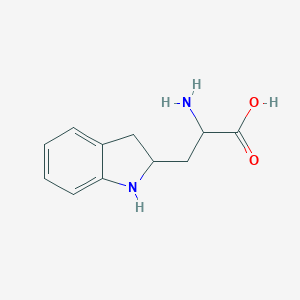
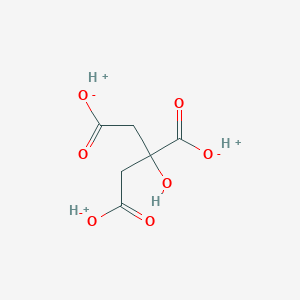


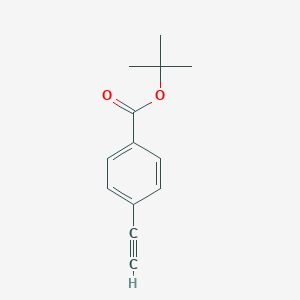
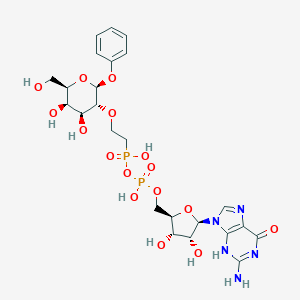
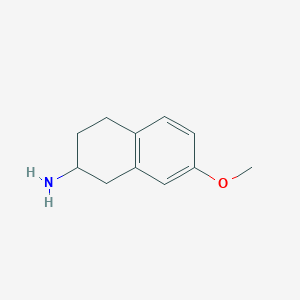
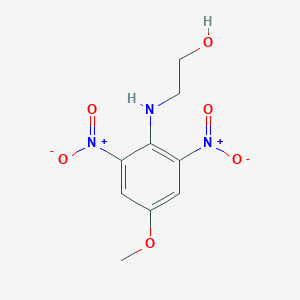
![3-(2-(4-Methylpiperazin-1-yl)-2-oxoethyl)-2-phenyl-2,3,6,7-tetrahydrocyclopenta[f]isoindol-1(5H)-one](/img/structure/B53494.png)


![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate](/img/structure/B53500.png)

